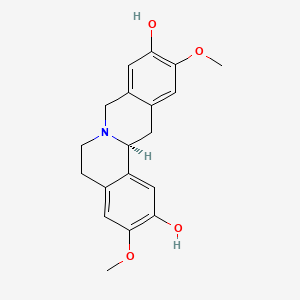
Govadine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dopamine D1 and D2 receptor modulator; High Quality Biochemicals for Research Uses
Scientific Research Applications
d-Govadine (d-GOV) is a drug candidate created at The University of British Columbia that aims to treat cognitive deficits, and is being studied to move it closer to becoming an Investigational New Drug (IND) approved treatment for Alzheimer’s . Studies suggest d-Govadine has the capacity to boost the brain chemical dopamine in the prefrontal cortex, which is responsible for cognitive functions and abilities . Research also indicates that issues with dopamine in the brain might cause faster-progressing Alzheimer’s disease, as those diagnosed have shown lower dopamine levels compared to those without memory loss . Furthermore, research indicates that tetrahydroprotoberberines, such as govadine, are one class of compounds with dopaminergic activities that may be useful in treating some aspects of schizophrenia .
Scientific Research Applications
d,l- this compound is a synthetic tetrahydroprotoberberine . this compound is used as a model compound for studying the reactivity and synthesis of tetrahydroprotoberberines. It has been investigated for its effects on neurotransmitter systems and its potential as a cognitive enhancer.
Study 1: Cognitive flexibility
- Objectives: Examine the effects of d-, l-, or d,l-govadine on two distinct forms of cognitive flexibility perturbed in schizophrenia and compared them to those induced by a selective D1 receptor agonist and D2 receptor antagonist .
- Methods: Male rats received d-, l-, or d,l-govadine (0.3, 0.5, and 1.0 mg/kg), D1 agonist SKF81297(0.1, 0.3, and 1.0 mg/kg), or D2 antagonist haloperidol (0.1-0.2 mg/kg). Experiment 1 used a strategy set-shifting task (between-subjects). In experiment 2, well-trained rats were tested on a probabilistic reversal task (within-subjects) .
- Results: d-Govadine improved set-shifting across all doses, whereas higher doses of l-govadine impaired set-shifting. SKF81297 reduced perseverative errors at the lowest dose. Low/high doses of haloperidol increased/decreased set-shifting errors, the latter "improvement" attributable to impaired retrieval of a previous acquired rule. Probabilistic reversal performance was less affected by these drugs, but d-govadine reduced errors during the first reversal, whereas l-govadine impaired initial discrimination learning. d,l-Govadine had no reliable cognitive effects but caused psychomotor slowing like l-govadine and haloperidol .
- Conclusions: These findings further highlight differences between two enantiomers of d,l-govadine that may reflect differential modulation of D1 and D2 receptors. These preclinical findings give further impetus to formal clinical evaluation of d-govadine as a treatment for cognitive deficiencies related to schizophrenia .
Study 2: Cognitive Enhancement
d,l- this compound is studied for cognitive enhancement, antipsychotic properties, and modulation of dopamine neurotransmission.
Comparison of Stereoisomers :
| Property | D-Govadine | L-Govadine |
|---|---|---|
| Dopamine Efflux | Increases in PFC only | Increases in PFC and nucleus accumbens |
| Receptor Affinity | DA-D1 selective | DA-D2 antagonist |
| Cognitive Effects | Enhances working memory | Minimal |
| Antipsychotic Effects | Limited | Effective |
D-Govadine improves impairments in compromised memory function in delayed response tasks possibly through selective increases in dopamine efflux in the frontal cortex . L-Govadine performs well on measures predictive of antipsychotic efficacy and rodent models of positive symptoms through antagonism of DA-D2 receptors .
Potential applications
- Cognitive Disorders d-Govadine is explored as a potential treatment for cognitive disorders.
- Schizophrenia Treatment this compound is explored as a potential treatment for schizophrenia.
- Neurodegenerative Diseases this compound is explored as a potential treatment for neurodegenerative diseases.
Properties
CAS No. |
60342-43-0 |
|---|---|
Molecular Formula |
C19H21NO4 |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
(13aS)-3,11-dimethoxy-6,8,13,13a-tetrahydro-5H-isoquinolino[2,1-b]isoquinoline-2,10-diol |
InChI |
InChI=1S/C19H21NO4/c1-23-18-7-11-3-4-20-10-13-6-16(21)19(24-2)8-12(13)5-15(20)14(11)9-17(18)22/h6-9,15,21-22H,3-5,10H2,1-2H3/t15-/m0/s1 |
InChI Key |
FQPSOJRHFJUUMC-HNNXBMFYSA-N |
SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Isomeric SMILES |
COC1=C(C=C2[C@@H]3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Canonical SMILES |
COC1=C(C=C2C3CC4=CC(=C(C=C4CN3CCC2=C1)O)OC)O |
Key on ui other cas no. |
60342-43-0 |
Synonyms |
(-)-Govadine; (S)-Govadine; (S)-(-)-5,8,13,13a-Tetrahydro-3,11-dimethoxy-6H-dibenzo(a,g)quinolizine-2,10-diol |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















